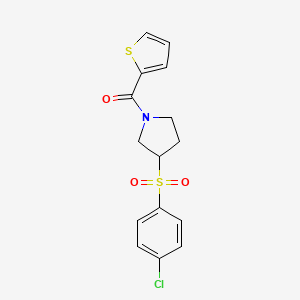

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S2/c16-11-3-5-12(6-4-11)22(19,20)13-7-8-17(10-13)15(18)14-2-1-9-21-14/h1-6,9,13H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIDAZKCYPFEMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine to form the sulfonamide intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycles

- Pyrrolidine vs. The 4-chlorophenyl sulfonyl group at the 3-position introduces steric bulk and electronic effects . Piperazine Derivatives (e.g., MK37): Piperazine (6-membered, non-aromatic) offers additional hydrogen-bonding sites (two nitrogen atoms). For example, "thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone" (MK37) includes a trifluoromethylphenyl group, enhancing lipophilicity and metabolic stability . Pyrazole Derivatives (e.g., ): Pyrazole (aromatic, 5-membered) in "1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone" enables planar stacking interactions. The hydroxyl and phenyl groups further modulate solubility and bioactivity .

Substituent Effects

- Sulfonyl vs. Methylsulfanyl :

- Chlorophenyl vs. Trifluoromethylphenyl :

Physicochemical Properties

Biological Activity

The compound (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 285.76 g/mol

- IUPAC Name : 3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl(thiophen-2-yl)methanone

This compound features a pyrrolidine ring, a thiophene moiety, and a sulfonyl group attached to a chlorophenyl ring, which suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, thiazole-bearing derivatives have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) analysis reveals that the presence of electron-withdrawing groups, such as halogens, enhances cytotoxic activity against various cancer cell lines.

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 0.92 | A-431 |

| Compound B | 1.98 ± 1.22 | HT29 |

| This compound | TBD | TBD |

Anticonvulsant Activity

Similar compounds have also been investigated for their anticonvulsant properties. The SAR studies suggest that modifications on the phenyl or pyrrolidine rings can significantly affect anticonvulsant efficacy.

The proposed mechanism of action for compounds similar to this compound includes:

- Inhibition of Protein Kinases : Compounds may inhibit specific kinases involved in cell cycle regulation.

- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for determining the therapeutic potential of this compound. Key parameters include:

- Absorption : Investigated through in vitro models.

- Distribution : Predicted based on lipophilicity and molecular weight.

- Metabolism : Potential pathways include cytochrome P450-mediated oxidation.

Study 1: Antitumor Efficacy

In a recent study, a series of pyrrolidine derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. The study found that modifications to the sulfonamide group significantly enhanced cytotoxicity.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neurotoxicity. Results indicated that these compounds could reduce neuronal cell death by modulating oxidative stress markers.

Q & A

Basic: What synthetic strategies are employed to prepare (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(thiophen-2-yl)methanone, and how are intermediates validated?

Answer:

The synthesis typically involves:

- Sulfonylation : Reacting pyrrolidine derivatives with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group.

- Carbonyl coupling : Attaching the thiophen-2-yl methanone moiety via nucleophilic acyl substitution or Friedel-Crafts acylation.

- Purification : Column chromatography or recrystallization to isolate intermediates.

Characterization : - 1H/13C-NMR and IR spectroscopy to confirm functional groups and connectivity (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, thiophene C-S vibrations).

- Mass spectrometry (ESI/HRMS) for molecular ion validation .

Basic: How is X-ray crystallography utilized to determine the molecular conformation and solid-state packing of this compound?

Answer:

Methodology :

- Data collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Structure solution : Using SHELXTL for phase determination and refinement .

Key findings : - Space group : Monoclinic (common for similar derivatives).

- Dihedral angles : Between aromatic rings (e.g., thiophene and chlorophenyl groups at ~17–53°), influencing steric interactions .

- Intermolecular interactions : Hydrogen bonds (e.g., O–H⋯O) form inversion dimers with motifs, stabilizing the crystal lattice .

Advanced: What computational methods are applied to study the electronic and photophysical properties of structurally related methanone derivatives?

Answer:

- QM/MM and MD simulations : To model temperature-dependent phosphorescence (e.g., in dibenzo[b,d]thiophen-2-yl(4-chlorophenyl)methanone derivatives).

- Key parameters :

Advanced: How can stereochemical ambiguities in synthesis be resolved, particularly for pyrrolidine derivatives?

Answer:

- Chiral chromatography : To separate enantiomers.

- X-ray crystallography : Absolute configuration determination via anomalous dispersion effects.

- VCD (Vibrational Circular Dichroism) : For solution-state stereochemical analysis.

Example : Dihedral angles in crystal structures (e.g., β = 91.559° in monoclinic systems) provide conformational insights .

Basic: What analytical challenges arise in characterizing this compound, and how are they addressed?

Answer:

Challenges :

- Signal overlap in NMR (e.g., pyrrolidine protons adjacent to sulfonyl groups).

- Purity discrepancies from side reactions (e.g., incomplete sulfonylation).

Solutions : - 2D NMR (HSQC, HMBC) to resolve proton-carbon correlations.

- HPLC-MS to quantify impurities and validate synthetic routes .

Advanced: How do intermolecular interactions in the solid state influence the compound’s stability and solubility?

Answer:

- Hydrogen bonding : O–H⋯O bonds (2.7–3.0 Å) enhance thermal stability but reduce solubility in apolar solvents.

- π-π stacking : Between thiophene and chlorophenyl rings (distance ~3.5 Å) contributes to crystalline rigidity.

Experimental validation : - Thermogravimetric analysis (TGA) : Decomposition temperatures correlate with packing efficiency.

- Solubility tests : Polar aprotic solvents (e.g., DMSO) disrupt H-bonding networks .

Advanced: What strategies are employed to analyze contradictory biological activity data for pyrazolone-containing analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.